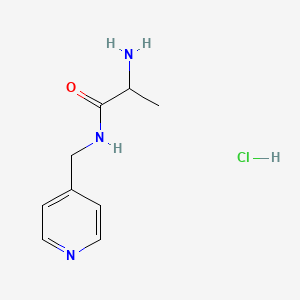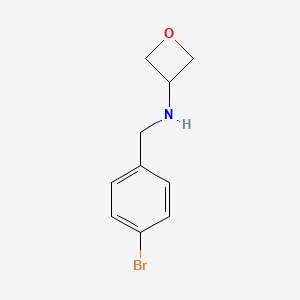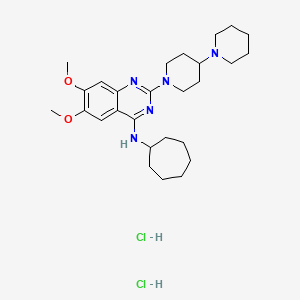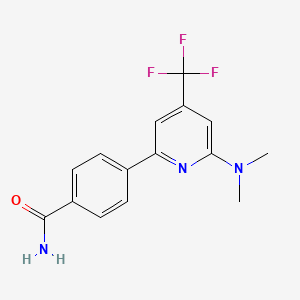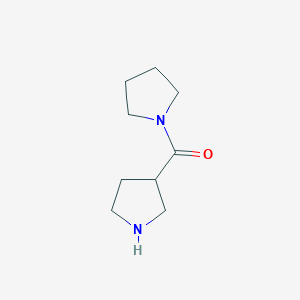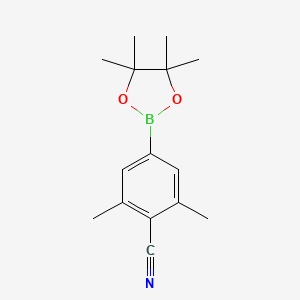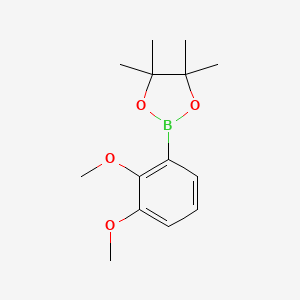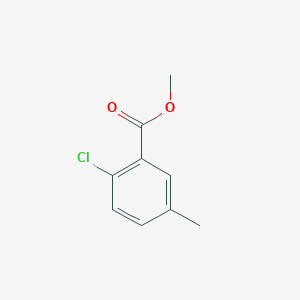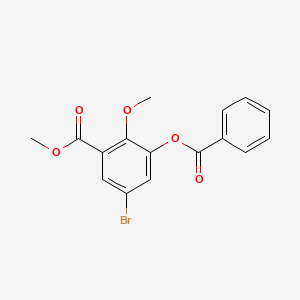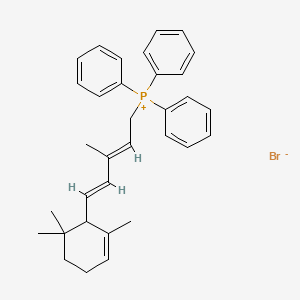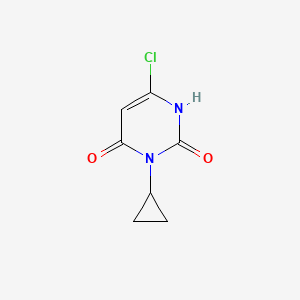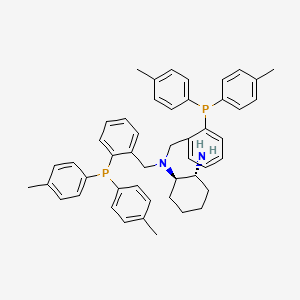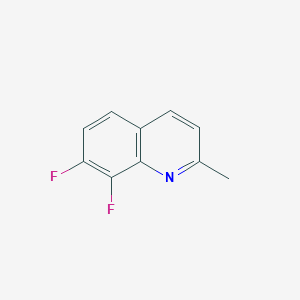
7,8-Difluoro-2-methylquinoline
Vue d'ensemble
Description
Synthesis Analysis
- Direct Fluorination : Direct fluorination of suitable precursors leads to the incorporation of fluorine atoms .
Molecular Structure Analysis
The molecular formula of 7,8-Difluoro-2-methylquinoline is C₁₀H₇F₂N , with an average mass of approximately 179.166 Da. The monoisotopic mass is 179.054657 Da . The compound’s structure consists of a quinoline ring with fluorine substitutions at positions 7 and 8, along with a methyl group attached to one of the carbon atoms .
Chemical Reactions Analysis
One example of a chemical reaction involving 7,8-Difluoro-2-methylquinoline is the treatment of perchloroquinoline with cesium fluoride in DMSO, resulting in a mixture of various fluorinated quinolines . Further studies have explored nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Fluorescent Properties
7,8-Difluoro-2-methylquinoline serves as a key intermediate in the synthesis of fluorine-substituted 8-hydroxyquinolines. The introduction of fluorine atoms into the benzene ring influences the photophysical properties of these compounds and their Zn(II) complexes, making them valuable for studies in fluorescence and potentially for applications requiring fluorescent materials (Nosova et al., 2013).
Radiolabeling and Imaging
C-H Radiofluorination
7,8-Difluoro-2-methylquinoline derivatives have been utilized in C-H radiofluorination, a process that involves the introduction of radioactive fluorine-18. This method, particularly when automated, is crucial in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine (Lee et al., 2019).
Antimicrobial Applications
Antimicrobial Activity
Compounds related to 7,8-Difluoro-2-methylquinoline, such as 4-methylquinoline analogues, have shown potential as natural preservatives against foodborne bacteria. This suggests the possibility of using these compounds or their derivatives in developing new antimicrobial agents or preservatives for food safety (Kim et al., 2014).
Chemical Synthesis and Modification
C-H Fluorination
The compound and its derivatives have been subjects of chemical research, particularly in reactions like palladium-catalyzed C-H fluorination. This type of reaction is valuable for introducing fluorine atoms into organic molecules, which can significantly alter the physical, chemical, and biological properties of these compounds (McMurtrey et al., 2012).
Spectroscopic and Computational Studies
Fluorescence and Molecular Structure Studies
7,8-Difluoro-2-methylquinoline derivatives have been studied for their fluorescent properties, molecular structure, and interaction with other molecules. These studies are crucial for understanding the properties of these compounds and for potential applications in materials science, such as in the development of new fluorescent materials or sensors (Chen et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
7,8-difluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNGCGMUPTZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoro-2-methylquinoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)

